molecular formula C10H11NOS B1626976 3-(1,3-Benzothiazol-2-yl)propan-1-ol CAS No. 3973-09-9

3-(1,3-Benzothiazol-2-yl)propan-1-ol

Cat. No. B1626976
CAS RN: 3973-09-9
M. Wt: 193.27 g/mol
InChI Key: KMLSXNKQAWAPBC-UHFFFAOYSA-N
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Description

“3-(1,3-Benzothiazol-2-yl)propan-1-ol” is a chemical compound with the molecular formula C10H11NOS . Its molecular weight is 193.27 g/mol . The compound is also known by other names such as 2-Benzothiazolepropanol .


Molecular Structure Analysis

The structure of “3-(1,3-Benzothiazol-2-yl)propan-1-ol” is stabilized by an intermolecular O—H⋯N hydrogen bond .


Physical And Chemical Properties Analysis

The compound has a number of computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass are both 193.05613515 g/mol . The Topological Polar Surface Area is 61.4 Ų .

Scientific Research Applications

Antibacterial Agents

  • Application Summary: The compound is used in the synthesis of potent antibacterial agents. It is a key component in the creation of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones .
  • Methods of Application: The compound is synthesized from substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one . The structures of the synthesized compounds were confirmed using IR, 1H NMR, Mass, and elemental analysis data .
  • Results/Outcomes: The synthesized compounds were found to have significant antibacterial activity. Compounds 12b, 12e, 12f, 12o, and 12p were identified as the most potent antibacterial agents .

Antifungal Agents

  • Application Summary: The compound is used in the synthesis of 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol based compounds, which have shown significant antifungal activity .
  • Methods of Application: The compound is synthesized via CuAAC click reaction of 1,3-diazido-2-propanol and various alkynes .
  • Results/Outcomes: The synthesized molecules revealed important activity against some yeast strains. One compound (R = Ph) displayed antifungal activity comparable with that of fluconazole standard .

Anti-Tubercular Agents

  • Application Summary: Benzothiazole-based compounds, including “3-(1,3-Benzothiazol-2-yl)propan-1-ol”, have shown significant anti-tubercular activity .
  • Methods of Application: The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results/Outcomes: The newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Antileishmanial Agents

  • Application Summary: Benzothiazoles, including “3-(1,3-Benzothiazol-2-yl)propan-1-ol”, have a broad spectrum of biological applications, including antileishmanial activity .

Anticancer Agents

  • Application Summary: Benzothiazole-based compounds, including “3-(1,3-Benzothiazol-2-yl)propan-1-ol”, have shown significant anticancer activity .

Antidiabetic Agents

  • Application Summary: A number of 2‐aminobenzothiazoles, including “3-(1,3-Benzothiazol-2-yl)propan-1-ol”, have shown a wide range of biological activity such as antidiabetic activity .

Safety And Hazards

Specific safety and hazard information for “3-(1,3-Benzothiazol-2-yl)propan-1-ol” is not available in the sources I found .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-7-3-6-10-11-8-4-1-2-5-9(8)13-10/h1-2,4-5,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLSXNKQAWAPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556906
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)propan-1-ol

CAS RN

3973-09-9
Record name 3-(1,3-Benzothiazol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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